Ilomastat - 142880-36-2

Ilomastat

Catalog Number: EVT-270509
CAS Number: 142880-36-2
Molecular Formula: C20H28N4O4
Molecular Weight: 388.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ilomastat (formerly known as GM6001) is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It acts as a potent, competitive inhibitor of a wide range of MMPs, including collagenases, gelatinases, and stromelysins. [, , , , ] This broad inhibitory spectrum makes Ilomastat a valuable tool for investigating the roles of MMPs in various biological processes and disease models. Ilomastat has been extensively studied in preclinical research for its potential therapeutic applications in various conditions, including cancer, fibrosis, and inflammatory diseases. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Mitomycin-C (MMC)

  • Compound Description: Mitomycin-C (MMC) is a chemotherapeutic agent with potent antiproliferative properties. It is commonly used in glaucoma filtration surgery (GFS) to inhibit fibroblast proliferation and reduce scarring, thereby improving surgical outcomes. [, , , , , , ]
  • Relevance: MMC serves as a benchmark for comparing the efficacy and safety of ilomastat in preventing scarring after GFS. While MMC demonstrates effectiveness, it carries a higher risk of toxicity compared to ilomastat. [, , ]

5-Fluorouracil (5-FU)

  • Compound Description: 5-Fluorouracil (5-FU) is an antimetabolite drug with antiproliferative effects. Like MMC, it is used clinically in GFS to inhibit fibroblast activity and reduce scarring. [, , ]
  • Relevance: Similar to MMC, 5-FU provides a reference point for evaluating the efficacy and safety of ilomastat in GFS. Both 5-FU and MMC exhibit stronger antiproliferative effects but are associated with higher toxicity compared to ilomastat. [, ]

Bevacizumab (Avastin)

  • Compound Description: Bevacizumab (Avastin) is a monoclonal antibody that specifically targets vascular endothelial growth factor (VEGF). It inhibits angiogenesis, the formation of new blood vessels, and is used in various clinical settings, including cancer treatment. [, ]
  • Relevance: Bevacizumab, alongside ilomastat, was investigated for its potential to prolong bleb survival after GFS. The rationale for combining these agents stemmed from their complementary mechanisms in modulating wound healing. [, ]

Saratin

  • Compound Description: Saratin is a 12 kDa polypeptide with anti-inflammatory and antithrombotic properties. It has shown potential in preclinical studies for its wound-healing modulating effects. []
  • Relevance: Saratin was investigated in combination with ilomastat and bevacizumab to assess their combined efficacy in prolonging bleb function after GFS. The study aimed to exploit the potential synergistic effects of these agents in modulating the wound healing response. []

Cyclosporine A (CsA)

  • Compound Description: Cyclosporine A (CsA) is an immunosuppressant drug that inhibits cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP). Inhibiting mPTP opening is a recognized cardioprotective strategy. [, ]
  • Relevance: Studying the combined effects of ilomastat and CsA in cardioprotection provided insights into the distinct mechanisms of MMP inhibition and mPTP inhibition. The research highlighted the independent and potentially additive nature of these cardioprotective pathways. [, ]

Doxycycline

  • Compound Description: Doxycycline is a tetracycline antibiotic with known inhibitory effects on MMPs, particularly MMP-13. [, ]
  • Relevance: Doxycycline served as a comparative MMP inhibitor in studies investigating the role of MMPs in tendon degeneration and the potential therapeutic benefits of MMP inhibition. These studies highlighted the potential of MMP inhibitors, including ilomastat, in preserving the structural integrity of tendons. [, ]

Marimastat

  • Compound Description: Marimastat is a broad-spectrum MMP inhibitor. [, , , ]
  • Relevance: Similar to ilomastat, marimastat is an MMP inhibitor investigated for its potential to modulate wound healing and reduce inflammation in various contexts, including lung injury and GFS. Comparing their effects can provide insights into the specific roles of different MMPs in these processes. [, , , ]

GM1489

  • Compound Description: GM1489 is a synthetic MMP inhibitor. []
  • Relevance: GM1489, along with ilomastat, was investigated for its protective effects against sulfur mustard-induced skin injury. Comparing their efficacies in modulating MMP expression and histopathological damage helps to elucidate the role of specific MMPs in this injury model. []

MMP-2/MMP-9 Inhibitor I and II

  • Compound Description: These are synthetic inhibitors targeting MMP-2 and MMP-9. []
  • Relevance: These inhibitors, alongside ilomastat and GM1489, were studied for their ability to protect against sulfur mustard-induced injury. Evaluating their effectiveness in modulating MMP expression and tissue damage contributed to understanding the role of MMP-2 and MMP-9 in this specific injury model. []

Tissue Inhibitor of Metalloproteinase-2 (TIMP-2)

  • Compound Description: TIMP-2 is a naturally occurring inhibitor of MMPs. [, ]
  • Relevance: Comparing the effects of TIMP-2 and ilomastat in models of kidney development and ureteric bud branching morphogenesis helped to elucidate the roles of specific MMPs in these developmental processes. [, ]

AZ 6357

  • Compound Description: AZ 6357 is an MMP inhibitor. []
  • Relevance: AZ 6357 was explored as a potential alternative to ilomastat for preventing scarring after GFS due to its higher solubility. Its ability to inhibit fibroblast-mediated collagen contraction and its favorable toxicity profile made it a promising candidate for further investigation. []
Synthesis Analysis

Ilomastat is synthesized through a multi-step chemical process that typically involves the reaction of specific precursors under controlled conditions. The synthesis usually starts with the formation of a hydroxamate group, which is critical for its inhibitory activity against metalloproteinases.

General Synthesis Steps:

  1. Formation of Hydroxamate: The initial step involves the reaction of an appropriate carboxylic acid with hydroxylamine to form a hydroxamate.
  2. Coupling Reaction: This hydroxamate is then coupled with a suitable amine or other reactive groups to form the final product.
  3. Purification: The crude product undergoes purification processes such as recrystallization or chromatography to isolate Ilomastat in its pure form.

Specific parameters such as temperature, pH, and reaction time are optimized to enhance yield and purity. For instance, maintaining a slightly acidic pH during the hydroxamate formation can improve the efficiency of the reaction .

Molecular Structure Analysis

Ilomastat's molecular structure features a hydroxamate moiety that is crucial for its interaction with metalloproteinases. The compound's structure can be represented as follows:

  • Chemical Formula: C_{16}H_{22}N_{4}O_{3}
  • Functional Groups: Hydroxamate group (-C(=O)N-OH), aromatic rings, and aliphatic chains.

Structural Characteristics:

  • Zinc Binding: The hydroxamate group coordinates with the zinc ion in the active site of matrix metalloproteinases, which is essential for their enzymatic activity.
  • Conformation: The spatial arrangement allows for optimal binding to the active site, inhibiting enzyme function effectively.

X-ray crystallography studies have provided insights into its binding conformation within metalloproteinase active sites, confirming its role as a competitive inhibitor .

Chemical Reactions Analysis

Ilomastat primarily undergoes reactions that involve binding to metalloproteinases. The key reactions include:

  1. Inhibition Reaction: Ilomastat binds reversibly to the active site of matrix metalloproteinases, preventing substrate access and subsequent proteolytic activity.
  2. Metabolic Degradation: In vivo, Ilomastat may undergo metabolic transformations leading to various metabolites, which can be assessed through mass spectrometry.

The effectiveness of Ilomastat can be quantified using inhibition constants (IC50 values), which indicate its potency against specific metalloproteinases (e.g., IC50 values for MMP-2 range from 7 to 17 nmol/L) .

Mechanism of Action

The mechanism by which Ilomastat exerts its effects involves several key steps:

  1. Binding to Matrix Metalloproteinases: Ilomastat enters the active site of matrix metalloproteinases due to its structural similarity to natural substrates.
  2. Zinc Coordination: The hydroxamate group forms a chelate complex with the zinc ion at the active site, inhibiting enzymatic activity.
  3. Substrate Competition: By occupying the active site, Ilomastat prevents natural substrates from accessing these enzymes, thereby reducing extracellular matrix degradation.

This mechanism has been validated through various biochemical assays demonstrating reduced activity of metalloproteinases in the presence of Ilomastat .

Physical and Chemical Properties Analysis

Ilomastat exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and methanol but has limited solubility in water.
  • Stability: The compound is relatively stable under physiological conditions but may degrade under extreme pH or high temperatures.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range consistent with similar compounds.

These properties influence its formulation in pharmaceutical applications and dictate how it should be stored and handled .

Applications

Ilomastat has diverse applications across various fields:

  1. Cancer Therapy: It has been investigated for its ability to inhibit tumor metastasis by blocking matrix metalloproteinase activity, thereby preventing cancer cell invasion and migration.
  2. Fibrosis Treatment: Due to its role in modulating extracellular matrix turnover, Ilomastat shows promise in treating fibrotic diseases by reducing excessive tissue remodeling.
  3. Wound Healing: Its ability to regulate matrix metalloproteinase levels may aid in enhancing wound healing processes by promoting appropriate extracellular matrix deposition.

Clinical trials have explored these applications, demonstrating promising results that warrant further investigation into its therapeutic potential .

Properties

CAS Number

142880-36-2

Product Name

Ilomastat

IUPAC Name

(2R)-N'-hydroxy-N-[(2S)-3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide

Molecular Formula

C20H28N4O4

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C20H28N4O4/c1-12(2)8-13(10-18(25)24-28)19(26)23-17(20(27)21-3)9-14-11-22-16-7-5-4-6-15(14)16/h4-7,11-13,17,22,28H,8-10H2,1-3H3,(H,21,27)(H,23,26)(H,24,25)/t13-,17+/m1/s1

InChI Key

NITYDPDXAAFEIT-DYVFJYSZSA-N

SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC

Solubility

Soluble in DMSO, not in water

Synonyms

Galardin
GM 6001
GM-6001
GM6001
GM6003
N-(2(R)-2-(hydroxamidocarbonylmethyl)-4-methylpentanoyl)-L-tryptophan methylamide

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC

Isomeric SMILES

CC(C)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.